Cas no 92111-70-1 (2-(Benzylamino)-4-methylpentan-1-ol)

2-(Benzylamino)-4-methylpentan-1-ol is a chiral amino alcohol derivative characterized by its branched alkyl chain and benzylamino functional group. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, ligands, or catalysts. The presence of both hydroxyl and amine moieties allows for versatile reactivity, including chelation or further functionalization. Its structural features may also contribute to stereoselective applications in asymmetric synthesis. The compound’s stability and solubility profile make it suitable for use in various organic solvents, facilitating its incorporation into multistep synthetic routes. Further research may explore its utility in medicinal chemistry or material science applications.
2-(Benzylamino)-4-methylpentan-1-ol structure
92111-70-1 structure
商品名:2-(Benzylamino)-4-methylpentan-1-ol
CAS番号:92111-70-1
MF:C13H21NO
メガワット:207.311943769455
MDL:MFCD12826138
CID:4719805
PubChem ID:14143040

2-(Benzylamino)-4-methylpentan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(benzylamino)-4-methylpentan-1-ol
    • 1-pentanol, 4-methyl-2-[(phenylmethyl)amino]-
    • 2-(Benzylamino)-4-methylpentan-1-ol
    • MDL: MFCD12826138
    • インチ: 1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
    • InChIKey: NGUIWPIKSQLDQZ-UHFFFAOYSA-N
    • ほほえんだ: OCC(CC(C)C)NCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 153
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 32.299

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 331.7±17.0 °C at 760 mmHg
  • フラッシュポイント: 98.8±11.6 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(Benzylamino)-4-methylpentan-1-ol セキュリティ情報

2-(Benzylamino)-4-methylpentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB409030-1 g
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1
1g
€239.00 2023-04-24
Enamine
EN300-167578-0.1g
2-(benzylamino)-4-methylpentan-1-ol
92111-70-1
0.1g
$427.0 2023-09-20
Enamine
EN300-167578-5.0g
2-(benzylamino)-4-methylpentan-1-ol
92111-70-1
5g
$577.0 2023-05-24
Enamine
EN300-167578-10.0g
2-(benzylamino)-4-methylpentan-1-ol
92111-70-1
10g
$986.0 2023-05-24
TRC
B016631-500mg
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1
500mg
$ 300.00 2022-06-07
Enamine
EN300-167578-0.05g
2-(benzylamino)-4-methylpentan-1-ol
92111-70-1
0.05g
$407.0 2023-09-20
A2B Chem LLC
AJ03944-500mg
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1 >95%
500mg
$412.00 2024-07-18
Ambeed
A809935-1g
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1 97%
1g
$178.0 2024-04-16
A2B Chem LLC
AJ03944-5g
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1 >95%
5g
$787.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749118-1g
2-(Benzylamino)-4-methylpentan-1-ol
92111-70-1 98%
1g
¥1495.00 2024-04-25

2-(Benzylamino)-4-methylpentan-1-ol 関連文献

2-(Benzylamino)-4-methylpentan-1-olに関する追加情報

Comprehensive Guide to 2-(Benzylamino)-4-methylpentan-1-ol (CAS No. 92111-70-1): Properties, Applications, and Market Insights

2-(Benzylamino)-4-methylpentan-1-ol (CAS No. 92111-70-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This branched-chain amino alcohol derivative exhibits unique structural features, combining a benzylamine moiety with a hydroxyl-functionalized pentane backbone. Its molecular formula C13H21NO and molecular weight of 207.31 g/mol make it an interesting target for synthetic applications. Researchers particularly value its chiral center, which opens possibilities for asymmetric synthesis and enantioselective reactions.

The compound's physicochemical properties reveal why it's becoming increasingly important in modern chemistry. With moderate solubility in polar organic solvents and limited water solubility, 2-(Benzylamino)-4-methylpentan-1-ol demonstrates excellent stability under standard laboratory conditions. Its boiling point typically ranges between 280-290°C at atmospheric pressure, while the melting point falls in the range of 45-50°C. These characteristics make it particularly suitable for multistep synthetic processes where intermediate stability is crucial.

In pharmaceutical applications, CAS 92111-70-1 serves as a valuable building block for drug discovery programs. Medicinal chemists frequently utilize its structure in developing CNS-active compounds, leveraging the benzylamine group's potential for neurotransmitter receptor interactions. Recent studies suggest potential applications in designing neuromodulators and enzyme inhibitors, particularly for targets involving amino acid recognition sites. The compound's structural flexibility allows for diverse modifications, making it a versatile intermediate in lead optimization stages.

The chemical synthesis of 2-(Benzylamino)-4-methylpentan-1-ol typically involves reductive amination strategies, where 4-methyl-2-pentanone reacts with benzylamine under reducing conditions. Modern catalytic methods employing asymmetric hydrogenation techniques have significantly improved the enantiomeric purity of the final product. Process chemists continue to optimize these synthetic routes to enhance yield and reduce environmental impact, aligning with current green chemistry initiatives in the pharmaceutical industry.

Analytical characterization of 92111-70-1 employs standard techniques including HPLC, GC-MS, and NMR spectroscopy. The compound typically shows characteristic proton NMR signals at δ 7.2-7.4 ppm (aromatic protons), 3.6-3.8 ppm (CH2-OH), and 2.6-2.8 ppm (CH2-N). These spectral features facilitate quality control during production and help researchers confirm successful derivatization in downstream applications. Advanced chiral separation methods have become particularly important for ensuring enantiopurity in pharmaceutical-grade material.

Beyond pharmaceuticals, 2-(Benzylamino)-4-methylpentan-1-ol finds applications in specialty chemicals and catalysis. Its structure serves as a ligand precursor in transition metal complexes used for asymmetric transformations. Material scientists have explored its incorporation into functional polymers, where the amino alcohol moiety can participate in crosslinking reactions or serve as a coordination site for metal ions. These diverse applications contribute to growing demand across multiple research sectors.

The global market for amino alcohol derivatives like CAS 92111-70-1 shows steady growth, driven by increasing R&D investment in pharmaceutical and specialty chemical sectors. Market analysts note particular interest from contract research organizations and academic laboratories focusing on medicinal chemistry. Pricing trends reflect the compound's niche status, with current market values ranging significantly based on purity grade and enantiomeric excess. Suppliers increasingly offer custom synthesis services to meet specific research requirements for this versatile intermediate.

Handling and storage recommendations for 2-(Benzylamino)-4-methylpentan-1-ol follow standard laboratory protocols for amino alcohols. The compound should be stored in tightly sealed containers under inert atmosphere at temperatures below 25°C to prevent degradation. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used during handling. Material Safety Data Sheets (MSDS) provide comprehensive guidance for laboratory personnel working with this chemical.

Recent scientific literature highlights novel applications of 92111-70-1 in bioconjugation chemistry and prodrug design. Researchers have successfully incorporated its structure into targeted drug delivery systems, exploiting the benzyl group for hydrophobic interactions and the hydroxyl group for linker attachment. These developments align with current trends in precision medicine and theranostic approaches, positioning 2-(Benzylamino)-4-methylpentan-1-ol as a compound with significant future potential in biomedical applications.

Quality standards for CAS 92111-70-1 continue to evolve, with leading suppliers now offering material characterized by HPLC purity ≥98% and specified enantiomeric ratios. Analytical certificates typically include comprehensive characterization data, meeting the stringent requirements of pharmaceutical development. Researchers should verify certificate details and consider conducting additional characterization when using the compound in sensitive applications, particularly those involving biological screening or regulatory submissions.

Environmental considerations for 2-(Benzylamino)-4-methylpentan-1-ol production and use follow standard protocols for organic amino alcohols. While not classified as a persistent organic pollutant, proper waste disposal methods should be employed according to local regulations. The chemical industry continues to develop more sustainable synthetic routes for such intermediates, reflecting growing emphasis on green chemistry principles and reduced environmental impact throughout the product lifecycle.

The future outlook for 92111-70-1 appears promising, with expanding applications in both pharmaceutical and materials science domains. Ongoing research into its structure-activity relationships may uncover additional therapeutic potentials, while materials scientists explore novel polymeric applications. As synthetic methodologies advance, particularly in asymmetric synthesis, the commercial availability of enantiomerically pure forms will likely increase, further broadening the compound's utility across scientific disciplines.

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Amadis Chemical Company Limited
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